molecular formula C10H19NO4S B8095582 tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate

tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate

Cat. No.: B8095582
M. Wt: 249.33 g/mol
InChI Key: UYVZYVOPCCYVMA-QMMMGPOBSA-N
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Description

tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods can enhance the yield and purity of the product while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, making the compound useful in the study of enzyme inhibition and protein function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrrolidine derivatives and tert-butyl esters. Examples include tert-Butyl (3S)-3-sulfonylpyrrolidine-1-carboxylate and tert-Butyl (3S)-3-methylsulfonylpyrrolidine-1-carboxylate .

Uniqueness

The uniqueness of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

tert-butyl (3S)-3-methylsulfonylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVZYVOPCCYVMA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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